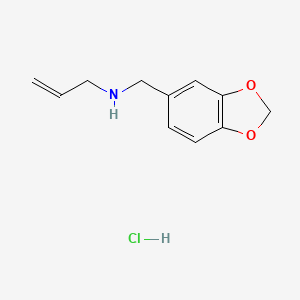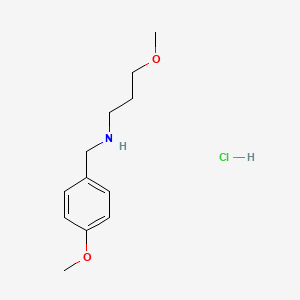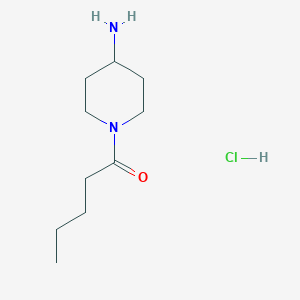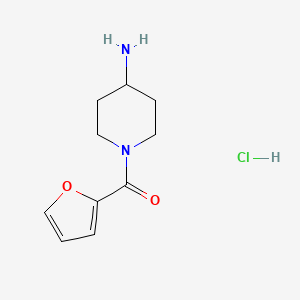![molecular formula C13H22ClNO3 B3086289 (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158632-50-8](/img/structure/B3086289.png)
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Vue d'ensemble
Description
“(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C13H22ClNO3 . It is a compound that can be found in various chemical databases .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 275.77 . Other physical and chemical properties such as melting point, boiling point, and density can be determined experimentally .Applications De Recherche Scientifique
New Functionalized Cyclopentenediones Synthesis
The study by Egorov et al. (2019) discusses the synthesis of new differently functionalized cyclopentenediones, highlighting the reaction of compounds with secondary and primary amines under mild conditions. This research presents a method for substituting chlorine atoms in yields of 60–87%, offering insights into the chemistry of compounds structurally related to (Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride and their potential as building blocks for further chemical synthesis (Egorov, Khasanova, Gimalova, & Miftakhov, 2019).
Identification and Derivatization of Cathinones
Nycz et al. (2016) focused on identifying and derivatizing selected cathinones, employing spectroscopic studies. Though the specific compound is not directly addressed, this research underlines the importance of structural analysis and modification in understanding the properties and potential applications of related synthetic cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Characterization of Kappa-Opioid Receptors Antagonists
Research by Grimwood et al. (2011) on the pharmacological characterization of kappa-opioid receptor antagonists provides valuable insights into the receptor binding affinities and selectivity of synthetic compounds. While focused on a different chemical entity, this study showcases the broader application of synthetic amines in pharmacology and their potential therapeutic benefits (Grimwood, Lu, Schmidt, et al., 2011).
Responsive DNA-Binding Polymers
The work by Carreon et al. (2014) on cationic polythiophenes as responsive DNA-binding polymers exemplifies the application of synthetic organic compounds in the development of gene delivery vehicles. This study indicates the potential use of structurally related compounds in theranostic applications, highlighting the versatility of synthetic amines in medical research (Carreon, Santos, Matson, & So, 2014).
In Vitro Toxicokinetics and Analytical Toxicology
Richter et al. (2019) explored the in vitro toxicokinetics and analytical toxicology of novel NBOMe derivatives, providing critical data on metabolism, plasma protein binding, and toxicological detectability. This research reflects the significance of understanding the biochemical interactions and safety profiles of new synthetic compounds, which is relevant to assessing the implications of related substances in biological systems (Richter, Menges, Wagmann, et al., 2019).
Propriétés
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQKNVXEBURFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Propan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline hydrochloride](/img/structure/B3086208.png)
![Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086213.png)
![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B3086220.png)
![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086228.png)
![(Propan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086229.png)
![Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086237.png)

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)

![(Butan-2-yl)[(2-chloro-6-fluorophenyl)methyl]amine hydrochloride](/img/structure/B3086277.png)

